molecular formula C9H13NO2 B3366642 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester CAS No. 1414958-19-2

1-Cyano-cyclopropanecarboxylic acid tert-butyl ester

Cat. No. B3366642
CAS RN: 1414958-19-2
M. Wt: 167.2 g/mol
InChI Key: MKWBPXNKDXMTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-cyclopropanecarboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 1414958-19-2 . It has a molecular weight of 167.21 and its linear formula is C9H13NO2 . It is a white solid .


Molecular Structure Analysis

The linear formula of this compound is C9H13NO2 . This suggests that it contains 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 167.21 .

Scientific Research Applications

Biotechnological Routes and Chemical Synthesis

  • Biotechnological Production and Derivatives : Biotechnological routes based on lactic acid production from biomass have been explored for their potential in synthesizing biodegradable polymers and various chemicals, including esters, from lactic acid via chemical and biotechnological routes. This indicates a broader interest in utilizing esters, including potentially 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester, in green chemistry and biotechnology applications (Gao, Ma, & Xu, 2011).

  • Synthesis of Biological Active Compounds : The synthesis of 1-indanones, a process involving carboxylic acids and esters, has been reviewed for its importance in creating compounds with significant biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This suggests the potential utility of complex esters in pharmaceutical synthesis and the development of therapeutic agents (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Environmental and Health Assessments

  • Toxicity and Environmental Impact : Studies on the health risks of n-butanol and its esters have included assessments of developmental and nervous system effects, demonstrating the importance of understanding the toxicological profiles of chemical esters in environmental and health contexts (Segal et al., 2020).

  • Food Safety and Contaminants : Research on phthalate esters has highlighted their occurrence in food and packaging, raising concerns about their potential health effects. This underscores the relevance of studying ester compounds for their safety and impact on public health (Haji Harunarashid, Lim, & Harunsani, 2017).

Advanced Material Applications

  • Lubricants and Additives : The use of esters of acids of phosphorus as lubricity additives for high-temperature synthetic lubricating oils highlights the role of esters in enhancing the performance and longevity of industrial materials (Barabanova, Ivanov, Kossova, & Akimova, 1976).

properties

IUPAC Name

tert-butyl 1-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWBPXNKDXMTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179691
Record name Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414958-19-2
Record name Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 6
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.